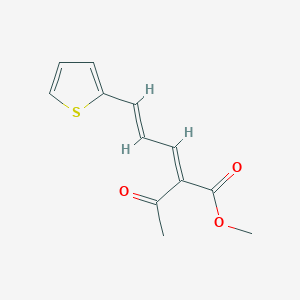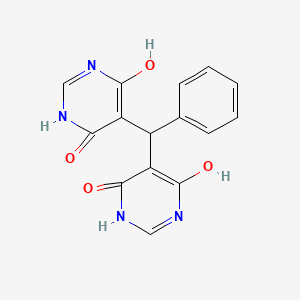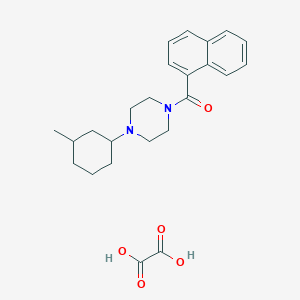
methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate, also known as thiofentanyl, is a synthetic opioid drug that was first synthesized in 1986. It belongs to the fentanyl family of synthetic opioids and has been found to be much more potent than morphine. The purpose of
Mecanismo De Acción
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The result is a reduction in pain perception.
Biochemical and Physiological Effects:
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. It has also been found to cause side effects such as nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate in lab experiments is its potency. It is much more potent than morphine, which means that smaller doses can be used in experiments. This can help to reduce the number of animals used in experiments and also reduce the cost of experiments. However, one limitation is its potential for abuse. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate is a synthetic opioid and has the potential to cause addiction and tolerance. This can make it difficult to use in experiments that require long-term administration.
Direcciones Futuras
There are several future directions for research on methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate. One area of research is the development of safer and more effective pain relievers. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been found to be a potent analgesic, but its potential for abuse and side effects make it unsuitable for long-term use. Another area of research is the development of treatments for opioid addiction. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has the potential to cause addiction, and research is needed to develop treatments for those who become addicted to opioids. Finally, research is needed to better understand the mechanism of action of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate and its effects on the central nervous system. This can help to develop more targeted and effective treatments for pain and other conditions.
Métodos De Síntesis
The synthesis of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate involves the reaction of 2-thiopheneacetic acid with acetic anhydride and then with methylamine. The resulting product is then purified to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent analgesic and has been used in animal studies to investigate its potential as a pain reliever. It has also been used in studies to investigate its effects on respiratory depression, addiction, and tolerance.
Propiedades
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-9(13)11(12(14)15-2)7-3-5-10-6-4-8-16-10/h3-8H,1-2H3/b5-3+,11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJIQVVSJHSPV-RBMCBPMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C=C\C1=CC=CS1)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)


![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)
